N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide
Übersicht
Beschreibung
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide, also known as EPB or Compound 23, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide targets the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a key role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. This compound inhibits the activity of CK2 by binding to its ATP-binding site, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the suppression of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its low solubility in water and poor pharmacokinetic properties may limit its use in in vivo studies. In addition, the lack of a crystal structure of this compound bound to CK2 makes it difficult to understand the precise mechanism of action.
Zukünftige Richtungen
There are several future directions for the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, the combination of this compound with other anticancer agents may enhance its therapeutic potential. Finally, the development of more potent and selective CK2 inhibitors may provide new opportunities for cancer therapy.
Conclusion:
This compound is a promising small molecule inhibitor that has shown anticancer activity in preclinical studies. Its mechanism of action involves the inhibition of CK2, a protein kinase that is overexpressed in many cancer cells. This compound has been found to induce apoptosis, inhibit cell migration and invasion, and suppress cancer cell growth. Although it has some limitations for lab experiments, there are several future directions for the development of this compound that may enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-5-11-20(27)24-18-14-12-17(13-15-18)22(28)26-23-25-21(19(4-2)29-23)16-9-7-6-8-10-16/h6-10,12-15H,3-5,11H2,1-2H3,(H,24,27)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVMLQFRXOLJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)CC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.